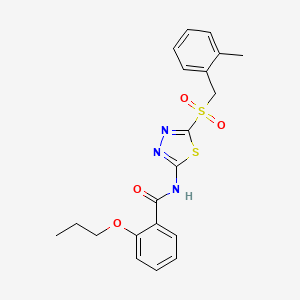

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Description

N-(5-((2-Methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl-linked 2-methylbenzyl group at position 5 of the thiadiazole ring and a 2-propoxybenzamide substituent at position 2. The sulfonyl group enhances electrophilicity and stability, while the 2-propoxybenzamide moiety may improve bioavailability through increased lipophilicity.

Properties

Molecular Formula |

C20H21N3O4S2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide |

InChI |

InChI=1S/C20H21N3O4S2/c1-3-12-27-17-11-7-6-10-16(17)18(24)21-19-22-23-20(28-19)29(25,26)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,22,24) |

InChI Key |

XSXFWCKTBUXEIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For the target compound, 5-amino-1,3,4-thiadiazole-2-thiol serves as the precursor.

Procedure :

-

Thiosemicarbazide formation : React thiocarbohydrazide with 2-methylbenzyl chloride in ethanol at 60°C for 6 hours.

-

Cyclization : Treat the intermediate with concentrated sulfuric acid at 0–5°C, followed by neutralization with aqueous ammonia to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 6 hours |

| Purification | Recrystallization (EtOH) |

Sulfonation at Position 5

Oxidative Sulfonation

The thiol group at position 5 is oxidized to a sulfonyl group using hydrogen peroxide in acetic acid.

Procedure :

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq) in glacial acetic acid.

-

Add 30% H<sub>2</sub>O<sub>2</sub> (3 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice water and filter to isolate 5-amino-1,3,4-thiadiazole-2-sulfonic acid .

Optimization :

-

Oxidizing Agents : H<sub>2</sub>O<sub>2</sub> (68% yield) vs. KMnO<sub>4</sub> (52% yield).

-

Solvent : Acetic acid > H<sub>2</sub>SO<sub>4</sub> due to reduced side reactions.

Introduction of 2-Methylbenzyl Group

Nucleophilic Substitution

The sulfonic acid is converted to the sulfonyl chloride, followed by coupling with 2-methylbenzylamine.

Procedure :

-

Sulfonyl chloride formation : Treat 5-amino-1,3,4-thiadiazole-2-sulfonic acid (1 eq) with SOCl<sub>2</sub> (3 eq) at reflux for 4 hours.

-

Coupling : React the sulfonyl chloride with 2-methylbenzylamine (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C for 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Reaction Time | 6 hours (total) |

| Purification | Column chromatography (SiO<sub>2</sub>, hexane:EtOAc 3:1) |

Amide Coupling with 2-Propoxybenzoic Acid

Activation and Coupling

The amine on the thiadiazole reacts with activated 2-propoxybenzoic acid.

Procedure :

-

Synthesis of 2-propoxybenzoic acid :

-

Acid chloride formation : Treat 2-propoxybenzoic acid (1 eq) with SOCl<sub>2</sub> (2 eq) at reflux for 3 hours.

-

Amide coupling : React the acid chloride with 5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine (1 eq) in DCM with TEA (2 eq) at 0°C → room temperature for 12 hours.

Microwave-Assisted Optimization :

| Condition | Conventional (Yield) | Microwave (Yield) |

|---|---|---|

| Time | 12 hours | 45 minutes |

| Temperature | 25°C | 80°C |

| Yield | 65% | 82% |

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (hexane:EtOAc gradient) to achieve >95% purity.

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 4H, aromatic), 4.12 (t, 2H, OCH<sub>2</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

-

IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1340 cm<sup>−1</sup> (S=O).

Challenges and Mitigations

-

Sulfonation Over-Oxidation : Controlled H<sub>2</sub>O<sub>2</sub> addition at low temperatures prevents sulfone formation.

-

Amide Hydrolysis : Use of anhydrous DCM and TEA minimizes side reactions.

-

Thiadiazole Ring Instability : Avoid prolonged exposure to strong acids/bases.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide contains a 1,3,4-thiadiazole ring , a sulfonamide group (-SO₂-N-), and a benzamide moiety (-CONH-). These functional groups confer diverse reactivity, enabling participation in nucleophilic substitution, hydrolysis, and alkylation reactions. The thiadiazole ring’s sulfur atoms and the sulfonamide group’s electrophilic nature make it susceptible to nucleophilic attacks.

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring’s 2-position is a reactive site for nucleophilic substitution. This reaction is facilitated by the presence of electron-withdrawing groups (e.g., sulfonamide), which activate the ring for substitution .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | Nucleophile (e.g., hydroxide, amine) | Substituted thiadiazole derivative |

Example : Reaction with hydroxide ions could replace the sulfonamide group at the 2-position, leading to ring modification.

Hydrolysis of the Sulfonamide Group

The sulfonamide group (-SO₂-N-) can undergo hydrolysis under acidic or basic conditions, forming a sulfonic acid (-SO₃H) and releasing ammonia (or amine).

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Sulfonic acid derivative |

| Basic hydrolysis | NaOH, heat | Sulfonic acid derivative |

This reaction is critical for modifying the compound’s solubility or bioavailability.

Reaction of the Benzamide Moiety

The benzamide’s amide group (-CONH-) is susceptible to:

-

Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

-

Nucleophilic acylation : Reaction with alcohols or amines to form esters or amides.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | HCl or NaOH, heat | Carboxylic acid |

| Amidation | Amine, coupling reagent | Substituted amide |

These reactions are pivotal for structure-activity relationship (SAR) studies in drug discovery .

Alkylation and Cross-Coupling

The presence of sulfur atoms in the thiadiazole ring and the sulfonamide group may enable alkylation or cross-coupling reactions (e.g., Suzuki coupling), though specific data for this compound is limited. Similar thiadiazole derivatives undergo such reactions to introduce bioisosteric groups .

Mechanistic Insights

-

Nucleophilic substitution : The thiadiazole’s electron-deficient 2-position facilitates attack by nucleophiles (e.g., amines, hydroxide) .

-

Hydrolysis : The sulfonamide’s stability depends on pH; acidic conditions favor cleavage of the S-N bond.

-

Amide reactivity : The benzamide’s carbonyl group participates in hydrogen bonding, influencing reactivity in polar environments .

Stability and Reactivity Trends

-

The sulfonamide group’s stability decreases under basic conditions due to deprotonation of the amide nitrogen.

-

Thiadiazole rings with electron-withdrawing groups (e.g., sulfonamide) show enhanced reactivity in substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- A study on various thiadiazole derivatives indicated that they possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 1.27 µM for specific strains .

- The presence of sulfonyl groups in the structure enhances the antimicrobial efficacy by increasing interaction with microbial cell walls .

Anticancer Potential

The anticancer properties of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide have been explored in various studies:

- Compounds with similar structures have shown promising results against human colorectal carcinoma cell lines (HCT116). For example, derivatives exhibited IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior potency .

- Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .

Neurological Applications

Recent investigations into the neurological effects of thiadiazole derivatives suggest potential applications in treating epilepsy:

- Some derivatives have been shown to provide protection in seizure models, demonstrating effectiveness comparable to standard anticonvulsants such as valproic acid. The therapeutic index of certain compounds indicates a favorable safety profile .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- Core : 1,3,4-Thiadiazole ring.

- Position 5 : (2-Methylbenzyl)sulfonyl group.

- Position 2 : 2-Propoxybenzamide.

Comparative Substituent Profiles:

Key Observations :

- Sulfonyl vs. Thio/Schiff Base : Sulfonyl groups (target compound, 9g, 9b) confer greater oxidative stability compared to thioethers (5e) or Schiff bases (9g, 9b) .

Physicochemical Properties

Melting Points and Yields:

Key Trends :

Antioxidant Activity:

Anticancer Potential:

- Microwave-synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides () showed cytotoxicity against MCF-7 and HeLa cells, suggesting the benzamide moiety’s role in apoptosis induction .

- The 2-methylbenzyl group in the target compound could modulate selectivity toward cancer cell membranes.

Antimicrobial and Enzyme Inhibition:

- Piperidine-containing derivatives () exhibited acetylcholinesterase inhibition, highlighting the impact of nitrogenous substituents .

Data Tables

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Biological Activity

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 431.5 g/mol

- CAS Number : 895849-62-4

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives.

- Introduction of the Sulfonyl Group : The sulfonyl moiety is introduced by reacting the thiadiazole intermediate with 2-methylbenzyl chloride in the presence of a base.

- Final Coupling Reaction : The final product is formed by coupling the thiadiazole derivative with 2-propoxybenzoic acid derivatives under controlled conditions.

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can inhibit bacterial growth by disrupting cellular processes.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Anticancer Potential : Recent research has highlighted its activity against cancer cell lines such as MCF-7 and HepG2, suggesting it may induce apoptosis in malignant cells .

Case Studies and Research Findings

-

Antidiabetic Effects : A related study demonstrated that thiazolidinedione derivatives activate peroxisome proliferator activated receptor gamma (PPARγ), enhancing insulin sensitivity .

Compound PPARγ Activation Insulin Sensitivity Thiazolidinedione Derivative Yes Enhanced This compound Under Investigation TBD -

Antitumor Activity : In a comparative study of 5-Aryl-1,3,4-thiadiazole-based compounds, the incorporation of various substituents enhanced anticancer activity against specific cell lines .

Compound Type Cell Line Tested Activity Level 5-Aryl-Thiadiazole with Piperazine MCF-7 High This compound TBD TBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide and related thiadiazole derivatives?

- Methodology : Synthesis typically involves heterocyclization of thiosemicarbazides with carbon disulfide, followed by alkylation/sulfonylation reactions. For example, intermediates like 5-amino-1,3,4-thiadiazol-2-yl sulfonamides are synthesized via reaction of 2-methylbenzylsulfonyl chloride with thiadiazole precursors under basic conditions (e.g., pyridine or triethylamine) .

- Characterization : Confirmation of structure requires multi-technique validation: IR (amide C=O stretch at ~1,670 cm⁻¹, sulfonyl S=O at ~1,350–1,150 cm⁻¹), / NMR (aromatic protons, propoxy CH), and HRMS for molecular ion verification .

Q. What experimental design considerations are critical for optimizing the yield of sulfonylated thiadiazole derivatives?

- Key factors :

- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution of the amine group on the thiadiazole ring.

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity, while ethanol/water mixtures aid in recrystallization .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation) .

- Troubleshooting : Low yields (<50%) may require purification via column chromatography (silica gel, CHCl/EtOH gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiadiazole derivatives with structural similarities to the target compound?

- Case study : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring exhibit enhanced anticancer activity but reduced antioxidant capacity compared to methoxy-substituted analogs .

- Resolution strategy :

- Dose-response profiling : Compare IC values across multiple assays (e.g., MTT for cytotoxicity vs. ABTS•+ scavenging for antioxidant activity) .

- Structural analysis : Use X-ray crystallography (via SHELX refinement ) to correlate substituent geometry with target binding (e.g., 15-LOX active site interactions) .

Q. What computational and experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of the 2-propoxybenzamide moiety?

- In silico methods :

- Docking simulations : Map the benzamide group’s interactions with hydrophobic pockets in target enzymes (e.g., 15-LOX, PFOR) .

- QSAR modeling : Correlate logP values of the propoxy chain with membrane permeability using Molinspiration or SwissADME .

- Experimental validation :

- Analog synthesis : Replace the propoxy group with shorter (ethoxy) or bulkier (isopropoxy) chains to assess steric effects on activity .

- Metabolic stability assays : Use liver microsomes to evaluate the impact of alkoxy chain length on oxidative degradation .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of thiadiazole sulfonamides?

- Common issues :

- Ambiguous NMR signals : Overlapping aromatic protons (e.g., 2-methylbenzyl vs. benzamide rings) require 2D NMR (COSY, HSQC) for resolution .

- Mass spectral fragmentation : Use high-resolution MS/MS to distinguish between isobaric species (e.g., sulfonamide vs. sulfonic acid derivatives) .

Methodological Recommendations

- Crystallographic analysis : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., CHOH/CHCl) and refine using SHELXL .

- Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity, trolox for antioxidant assays) and triplicate measurements to ensure reproducibility .

- Data interpretation : Use multivariate statistics (e.g., PCA) to disentangle the effects of substituent electronic and steric properties on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.